1,3-Distearoyl-2-oleoyl Glycerol-d5
Description
1,3-Distearoyl-2-oleoyl Glycerol-d5 (SOS-d5) is a deuterium-labeled triacylglycerol (TAG) with two stearic acid (C18:0) chains at the sn-1 and sn-3 positions and one oleic acid (C18:1) chain at the sn-2 position. The "d5" designation indicates substitution with five deuterium atoms, typically at specific glycerol backbone positions (e.g., 1,1,2,3,3-pentadeuterio configuration) . SOS-d5 is primarily used as an internal standard in mass spectrometry (MS)-based lipidomics to quantify non-deuterated SOS or structurally similar TAGs in biological matrices .
SOS (non-deuterated) is a major component of cocoa butter and is critical in determining its melting profile and polymorphic behavior . The deuterated form retains the structural and functional backbone of SOS but offers isotopic distinction for analytical precision. Its synthesis involves esterification of deuterated glycerol with stearic and oleic acids, followed by purification via column chromatography .
Properties
Molecular Formula |
C₅₇H₁₀₃D₅O₆ |
|---|---|
Molecular Weight |
894.49 |
Synonyms |
(Z)-9-Octadecenoic Acid 2-[(1-Oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl Ester-d5; 1,3-Di-O-stearoyl-2-O-oleoylglycerol-d5; 1,3-Distearo-2-olein-d5; 1,3-Distearoyl-2-olein-d5; 1,3-Distearoyl-2-oleoylglycerol-d5; 1,3-Distearyl-2-oleylglyce |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts SOS-d5 with key analogs:
Crystallization and Polymorphism
- SOS vs. SOS-d5: SOS exhibits three polymorphic forms (α, β', β) with transition temperatures at 16.4°C (α→β'), 23.1°C (β'→β), and a final β-form melting point of ~33.5°C . Non-deuterated SOS forms stable β-crystals critical for cocoa butter’s texture .
- POP vs. SOS : POP crystallizes slower than SOS due to shorter palmitic chains (C16:0 vs. C18:0), resulting in less stable α- and β'-phases .
- Hydration Effects : Hydrated SOS forms bilayer structures (e.g., αw, βw phases), while deuterated analogs like SOS-d5 are typically analyzed in anhydrous states .
Metabolic and Analytical Roles
- SOS in Metabolism : SOS-rich diets lower hepatic cholesterol by 54–77% in rats compared to lard or beef tallow, attributed to its high stearic acid content . SOS-d5’s metabolic fate may differ due to deuterium’s kinetic isotope effect, which can slow enzymatic processing (e.g., lipase hydrolysis) .
- Analytical Utility : SOS-d5 is indispensable in differentiating TAG positional isomers via MS. For example, APCI-MS distinguishes SOS from 1,2-distearoyl-3-oleoyl glycerol based on fragmentation patterns .
Research Findings and Data Tables
Table 1: Polymorphic Transition Temperatures of SOS and Analogs
Table 2: TAG Composition of Cocoa Butter vs. Interesterified CBS
| Component | Cocoa Butter (%) | Interesterified CBS (%) | |
|---|---|---|---|
| SOS | 35–40 | 19.5 | |
| POS | 25–30 | 28.4 | |
| POP | 10–15 | 17.7 |
Preparation Methods
Deuterated Glycerol as a Starting Material
The synthesis typically begins with glycerol-d5, a deuterated glycerol derivative where five hydrogen atoms are replaced with deuterium. Stearic acid (C18:0) and oleic acid (C18:1 cis-9) are activated as acyl chlorides or anhydrides before esterification. The process involves:
-
Step 1 : Protection of the sn-2 hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to ensure regioselectivity.
-
Step 2 : Esterification of the sn-1 and sn-3 positions with stearoyl chloride under alkaline conditions (e.g., pyridine or DMAP catalysis).
-
Step 3 : Deprotection of the sn-2 position using tetrabutylammonium fluoride (TBAF), followed by esterification with oleoyl chloride.
Key Parameters:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25–40°C |
| Catalyst | Pyridine/DMAP |
| Yield (crude product) | 65–75% |
| Purity (post-HPLC) | 85–90% |
This method achieves regioselectivity >95% for the sn-1 and sn-3 positions but requires rigorous purification to remove diacylglycerol (DAG) byproducts.
Enzymatic Acidolysis Using Lipases
NS40086 Lipase-Catalyzed Reaction
Enzymatic acidolysis offers a sustainable alternative to chemical synthesis. In this method:
-
A triacylglycerol substrate (e.g., tristearin) is reacted with oleic acid in the presence of NS40086 lipase, which selectively hydrolyzes the sn-1 and sn-3 positions.
-
Deuterated glycerol-d5 is introduced to re-esterify the hydrolyzed positions with stearic acid, while the sn-2 position retains oleic acid.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Substrate molar ratio | 12:1 (oleic acid:TG) |
| Enzyme loading | 10% (w/w) |
| Temperature | 75°C |
| Reaction time | 4 hours |
| SOS-d5 yield | 70.2% |
This method reduces DAG formation (<1%) and avoids toxic solvents, making it industrially scalable.
Fractionation of Natural Oils with Deuterated Solvents
Cocoa Butter and Mango Kernel Fat
Natural oils rich in symmetrical monounsaturated triacylglycerols (e.g., cocoa butter) serve as starting materials. Fractionation involves:
Performance Data:
| Parameter | Value |
|---|---|
| Solid fat content (35°C) | 35.6% |
| Diacylglycerol content | 0.8% |
This method is limited by the natural abundance of SOS in source oils and requires isotopic enrichment for deuterium labeling.
Purification and Characterization
Molecular Distillation
Post-synthesis crude products are purified via short-path distillation under high vacuum (0.001–0.01 mbar) to remove free fatty acids and DAGs.
Acetone Fractionation
Acetone at 4°C preferentially dissolves unsaturated triacylglycerols, yielding SOS-d5 with 92.2% purity and 85.1% recovery.
Physicochemical Properties:
| Property | SOS-d5 | Cocoa Butter |
|---|---|---|
| Melting point | 34–36°C | 32–35°C |
| SFC at 20°C | 72.4% | 68.9% |
| Deuterium content | 0.56% (5 atoms) | 0% |
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Chemical synthesis | 75% | 90% | High | Moderate |
| Enzymatic acidolysis | 70% | 92% | Medium | High |
| Fractionation | 35% | 69% | Low | Low |
Enzymatic acidolysis balances cost and efficiency, whereas chemical synthesis suits small-scale, high-purity demands .
Q & A
Q. How should researchers handle and store 1,3-Distearoyl-2-oleoyl Glycerol-d5 to ensure stability?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to prevent oxidation. Solubility in chloroform (0.1–1 mg/mL) or ethanol (≥10 mg/mL) allows preparation of stock solutions, but verify homogeneity via LC-MS prior to experiments .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use deuterated internal standards (e.g., Triolein-d5) for GC- or LC-MS quantification. Optimize chromatographic conditions (e.g., C18 columns, isopropanol/hexane gradients) to resolve positional isomers. Validate methods with spike-recovery experiments (80–120% recovery) and limit of detection (LOD) ≤ 0.1 ng/mL .
Q. How can researchers confirm the structural integrity of this compound after synthesis or storage?
- Methodological Answer : Perform NMR (¹H and ¹³C) to verify deuterium incorporation at specific positions. Compare with non-deuterated analogs for shifts (e.g., δ 0.9–1.3 ppm for stearoyl protons). Pair with high-resolution MS (e.g., Q-TOF) to confirm molecular ion ([M+H]⁺) and isotopic purity (≥98% deuterium) .
Advanced Research Questions
Q. How can experimental designs for studying lipid metabolism integrate this compound into existing theoretical frameworks?
- Methodological Answer : Align with lipid droplet biogenesis or lipase-substrate specificity theories. For example, use the compound in in vitro assays with pancreatic lipase to test sn-1,3 positional selectivity. Compare hydrolysis rates (μmol/min) against non-deuterated controls to assess isotopic effects .
Q. What strategies resolve contradictions in data on the compound’s role in oxidative stress pathways?
- Methodological Answer : Conduct dose-response studies (0.1–100 µM) in endothelial cells, measuring ROS levels (e.g., DCFH-DA fluorescence) and antioxidant gene expression (e.g., NRF2 via qPCR). Use isotopically labeled analogs to distinguish endogenous vs. exogenous lipid effects. Reconcile discrepancies via meta-analysis of lipid peroxidation kinetics .
Q. How can researchers ensure methodological novelty when studying this compound in food matrices?
- Methodological Answer : Combine ultra-performance convergence chromatography (UPC²) with collision-induced dissociation (CID) MS/MS to detect trace contaminants (e.g., chloropropanediol esters). Compare with regulatory thresholds (e.g., EFSA’s 3-MCPD limits) and validate novel extraction protocols (e.g., supercritical CO₂) .
Q. What enzymatic assays are suitable for probing the compound’s interaction with phospholipase A₂ (PLA₂)?
- Methodological Answer : Use fluorometric assays with pyrene-labeled substrates to monitor PLA₂ activity (ex/em: 345/400 nm). Incubate this compound with recombinant PLA₂ (0.1–10 µg/mL) and measure hydrolysis via LC-MS. Normalize data to deuterium-free controls to quantify kinetic isotope effects (KIE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
